4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220018-03-0
VCID: VC2834953
InChI: InChI=1S/C15H23NO.ClH/c1-13-2-4-15(5-3-13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H
SMILES: CC1=CC=C(C=C1)COCCC2CCNCC2.Cl
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol

4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

CAS No.: 1220018-03-0

Cat. No.: VC2834953

Molecular Formula: C15H24ClNO

Molecular Weight: 269.81 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride - 1220018-03-0

Specification

CAS No. 1220018-03-0
Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
IUPAC Name 4-[2-[(4-methylphenyl)methoxy]ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H23NO.ClH/c1-13-2-4-15(5-3-13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H
Standard InChI Key SBYQWOWQEVOFPH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)COCCC2CCNCC2.Cl
Canonical SMILES CC1=CC=C(C=C1)COCCC2CCNCC2.Cl

Introduction

Description and Structural Characteristics

4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic organic compound belonging to the piperidine derivative class. Its structure features several key components: a central piperidine ring with a substituent at the 4-position, an ethyl linker chain, an ether oxygen bridge, and a 4-methylbenzyl group. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, contributing to its potential biological activity.

The piperidine ring provides a basic nitrogen that, when protonated in the hydrochloride salt form, enhances water solubility while maintaining membrane permeability. The 4-methylbenzyl group adds lipophilicity and may contribute to specific receptor interactions through hydrophobic and π-stacking interactions. The ether linkage serves as a hydrogen bond acceptor and provides conformational flexibility to the molecule.

Unlike similar compounds with halogen substituents at the 3-position of the benzyl group (such as chloro or bromo derivatives), the methyl group at the 4-position in this compound may confer different electronic properties and spatial arrangements, potentially altering its biological activity profile and reactivity patterns.

Physical Properties

The compound is expected to be a crystalline solid at room temperature with a molecular weight around 275-280 g/mol. Based on structural analysis, its predicted properties include:

PropertyValueNotes
Molecular FormulaC15H24ClNOIncludes HCl salt
Molecular Weight≈ 269-270 g/molCalculated based on atomic weights
Physical AppearanceWhite to off-white crystalline solidTypical for similar hydrochloride salts
SolubilitySoluble in water, methanol, ethanol; less soluble in non-polar solventsDue to salt formation
Melting PointApproximately 180-200°CEstimated range for similar compounds
LogP2.5-3.0Predicted partition coefficient

These properties make this compound suitable for pharmaceutical formulations and various research applications requiring moderate water solubility and membrane permeability.

Chemical Identification and Nomenclature

The proper chemical identification of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves several standardized nomenclature systems used in chemical research and literature.

Standardized Chemical Information

Identifier TypeValue
IUPAC Name4-[2-[(4-methylphenyl)methoxy]ethyl]piperidine;hydrochloride
Predicted Canonical SMILESC1CCN(CC1)CCOCC2=CC=C(C=C2)C.Cl
Predicted Molecular FormulaC15H24ClNO
Structural ClassificationPiperidine derivative, Benzyl ether, Hydrochloride salt

The compound's structure can be broken down into key functional groups that determine its chemical behavior: the piperidine heterocycle (a saturated six-membered ring containing nitrogen), the benzyl ether linkage, and the 4-methyl substituent on the aromatic ring. The hydrochloride portion represents the salt form, where the nitrogen of the piperidine is protonated.

Preparation Methods

The synthesis of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process utilizing standard organic chemistry procedures. Based on synthetic routes for similar compounds, the following methods are likely applicable.

Industrial Production Methods

For larger-scale production, several modifications to the laboratory procedures would likely be implemented:

  • Continuous flow reactors to enhance mixing and heat transfer

  • Automated systems for reagent addition and product isolation

  • Optimized purification methods such as recrystallization or column chromatography

  • Quality control processes including HPLC analysis and impurity profiling

These industrial methods would focus on improving yield, reducing waste, and ensuring batch-to-batch consistency of the final product.

Chemical Reactivity

The chemical behavior of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is determined by its functional groups and their respective reactivities.

Common Reactions

Reaction TypeReagentsExpected ProductsConditions
N-AcylationAcid chlorides, anhydridesN-acyl derivativesBase, 0-25°C
N-AlkylationAlkyl halidesN-alkylated productsBase, heat
Ether CleavageHBr, HIAlcohol and alkyl halideReflux
Oxidation of Methyl GroupKMnO4, K2Cr2O7Benzoic acid derivativesAqueous, heat
Electrophilic SubstitutionBr2, HNO3/H2SO4Ring-substituted productsVarious

These reactions provide pathways for derivatization and structure-activity relationship studies in drug development programs.

Biological Activity

The biological profile of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride has several potential areas of interest based on structural features shared with other bioactive piperidine derivatives.

Pharmacological Effects

Substituted piperidines frequently display activity in the central nervous system, with potential applications in the following areas:

  • Neurotransmitter modulation: Possible interaction with dopamine, serotonin, or norepinephrine systems

  • Analgesic properties: Several piperidine derivatives function as pain modulators

  • Anti-inflammatory activity: Potential inhibition of inflammatory pathways

  • Antimicrobial effects: Some benzylated piperidines exhibit activity against bacteria and fungi

Structure-Activity Relationship (SAR)

The specific positioning of functional groups in 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride contributes significantly to its biological profile:

Structural ElementPotential Biological Impact
4-position substitution on piperidineMay influence receptor selectivity compared to 2- or 3-position analogs
4-Methyl on benzyl groupEnhanced lipophilicity; potential for stronger hydrophobic interactions with binding pockets
Ether linkageServes as hydrogen bond acceptor; provides conformational flexibility
Two-carbon spacerOptimal distance between aromatic and basic centers for certain target interactions
Hydrochloride saltImproved bioavailability through enhanced aqueous solubility

The presence of the methyl group at the para position distinguishes this compound from meta-substituted analogs, potentially altering its binding profile and pharmacokinetic properties.

Comparative Analysis with Related Compounds

Understanding how 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride compares to similar compounds provides valuable insights into its unique properties and potential applications.

Comparison with Positional Isomers and Related Derivatives

CompoundStructure DifferencesExpected Property Variations
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HClMethyl at meta vs. para positionDifferent electronic distribution; potentially altered receptor binding profile
2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine HClSubstitution at 2- vs. 4-position on piperidineChanged spatial arrangement; different pharmacokinetic properties
4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HClChloro vs. methyl substituentIncreased electronegativity; potential for halogen bonding
4-{2-[(4-Methylbenzyl)oxy]propyl}piperidine HClThree-carbon vs. two-carbon spacerAltered flexibility and distance between pharmacophores

Structure-Based Design Considerations

The unique features of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride make it particularly suitable for certain applications:

  • The para-methyl substituent provides a balance of lipophilicity without extreme steric bulk

  • The 4-substitution pattern on the piperidine creates a specific spatial arrangement of the molecule

  • The two-carbon linker allows for an optimal distance between the aromatic and basic centers

  • The hydrochloride salt formation improves solubility while maintaining drug-like properties

These structural features could be systematically modified to optimize properties for specific targets or applications.

Analytical Characterization

Proper identification and quality assessment of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride requires multiple analytical techniques.

Spectroscopic Profile

Expected spectroscopic characteristics include:

Analytical MethodKey Features
1H NMRSignals for aromatic protons (δ 7.0-7.3), methyl group (δ 2.3-2.4), methylene protons adjacent to oxygen (δ 3.4-3.6), and piperidine ring protons (δ 1.2-2.8)
13C NMRCharacteristic peaks for aromatic carbons (δ 120-140), methylene carbons (δ 30-70), and methyl carbon (δ 20-25)
Mass SpectrometryMolecular ion peak consistent with C15H23NO, fragmentation pattern showing benzyl and piperidine fragments
IR SpectroscopyC-O stretching (1050-1150 cm-1), aromatic C=C stretching (1450-1600 cm-1), C-H stretching (2800-3000 cm-1)

These spectral characteristics would be essential for confirming the structure and purity of synthesized material.

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